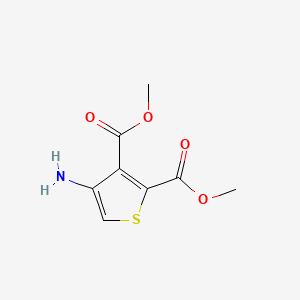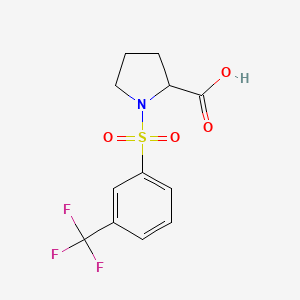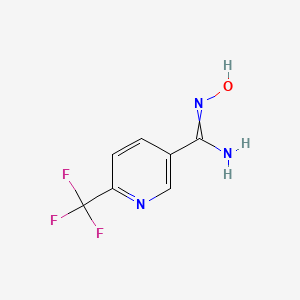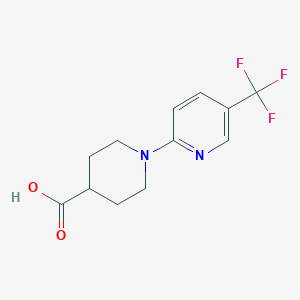
3,5-Bis(trifluormethyl)pyridin
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with trifluoromethyl groups at the 3 and 5 positions. This structural motif is of interest due to its electron-withdrawing properties and its ability to influence the stability and reactivity of various chemical species, including ligands, catalysts, and polymers .
Synthesis Analysis
The synthesis of compounds containing the 3,5-bis(trifluoromethyl)pyridine unit can be achieved through various methods. For instance, trifluoroacetic acid-catalyzed condensation has been used to produce expanded porphyrins with 3,5-bis(trifluoromethyl)phenyl substituents . Additionally, the reaction of dimethylzinc with bis(trifluoromethyl)mercury in pyridine leads to the formation of bis(pyridine)bis(trifluoromethyl)zinc, demonstrating the utility of 3,5-bis(trifluoromethyl)pyridine in metal-organic frameworks . Furthermore, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, indicating the versatility of this moiety in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds containing 3,5-bis(trifluoromethyl)pyridine units has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray diffraction studies have provided insight into the crystal structures of these compounds, revealing their geometric configurations and the influence of the trifluoromethyl groups on the overall molecular architecture .
Chemical Reactions Analysis
Compounds with the 3,5-bis(trifluoromethyl)pyridine structure have been shown to participate in a range of chemical reactions. For example, they have been used as ligands in catalysts for olefin oligomerization/polymerization, where the trifluoromethyl groups enhance catalyst performance and stability . They also play a role in the hydroboration of alkenes, demonstrating their utility in hydrofunctionalization reactions with terminal selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)pyridine derivatives are closely related to their molecular structure. The presence of electron-withdrawing trifluoromethyl groups affects the electronic properties, such as the HOMO-LUMO gap, and influences the optical and electrochemical behavior of these compounds . These properties are crucial for applications in materials science, such as the development of donor-acceptor conjugated polymers with specific electronic and optical characteristics . Additionally, the thermal stability, solubility, and chemical reactivity of these compounds have been studied, providing valuable information for their practical use .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Studien
3,5-Bis(trifluormethyl)pyridin wird bei der Synthese von Pyrazolderivaten verwendet, die eine starke wachstumshemmende Wirkung auf arzneimittelresistente Bakterien gezeigt haben . Diese Verbindungen erwiesen sich als wirksam gegen planktische grampositive Bakterien, mit minimalen Hemmkonzentrationen (MHK) von bis zu 0,25 µg/mL . Einige dieser Verbindungen haben auch eine Wirksamkeit gegen MRSA-Persistenz gezeigt .
Arzneimittelentwicklung
Die Trifluormethylgruppe, die in this compound vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Diese Gruppe hat sich als vielversprechend für zahlreiche pharmakologische Aktivitäten erwiesen und ist somit ein wertvoller Bestandteil bei der Entwicklung neuer Arzneimittel .
Fungizide Aktivität
Trifluormethyl-substituierte Pyridinderivate, die unter Verwendung von this compound synthetisiert werden können, haben eine höhere fungizide Aktivität als Chlor- und andere Derivate gezeigt . Ein solches Derivat, 2,3,5-DCTF, wird bei der Synthese von Fluazinam verwendet .
Antifungalaktivitäten
Aus this compound synthetisierte Verbindungen haben antifungale Aktivitäten gegen verschiedene Pilze gezeigt, darunter Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum .
Wirkmechanismus
Target of Action
It is known that trifluoromethyl group-containing compounds can exhibit improved drug potency toward certain enzymes .
Mode of Action
It is known that the trifluoromethyl group can enhance the interaction with its targets, potentially through key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that trifluoromethyl group-containing compounds can affect various biochemical pathways, potentially through their interaction with different enzymes .
Pharmacokinetics
It is known that the trifluoromethyl group strategically placed on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
It is known that trifluoromethyl group-containing compounds can have various effects at the molecular and cellular level, potentially through their interaction with different enzymes .
Action Environment
It is known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridine derivatives can influence their biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOYYWUVYZZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380859 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20857-47-0 | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)



![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)
![1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1303368.png)